2,3-Difluoroethoxybenzene

Physical Chemistry Solvent Selection Intermediate Characterization

2,3-Difluoroethoxybenzene (CAS 121219-07-6), also referred to as 1-ethoxy-2,3-difluorobenzene or 2,3-difluorophenetole, is a fluorinated aromatic ether with the molecular formula C8H8F2O and a molecular weight of 158.15 g/mol. The compound exhibits a measured density of 1.1784 g/cm³, a boiling point of 178°C, a refractive index in the range of 1.4670–1.4710, and a calculated LogP of 2.82 at 23°C.

Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
CAS No. 121219-07-6
Cat. No. B055315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoroethoxybenzene
CAS121219-07-6
Molecular FormulaC8H8F2O
Molecular Weight158.14 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)F)F
InChIInChI=1S/C8H8F2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3
InChIKeyAVOGLGBKOFOSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoroethoxybenzene (CAS 121219-07-6) for Advanced Material Synthesis: Technical Baseline and Key Procurement Parameters


2,3-Difluoroethoxybenzene (CAS 121219-07-6), also referred to as 1-ethoxy-2,3-difluorobenzene or 2,3-difluorophenetole, is a fluorinated aromatic ether with the molecular formula C8H8F2O and a molecular weight of 158.15 g/mol. The compound exhibits a measured density of 1.1784 g/cm³, a boiling point of 178°C, a refractive index in the range of 1.4670–1.4710, and a calculated LogP of 2.82 at 23°C [1]. Its water solubility is 254 mg/L at 20°C, with a vapor pressure of 4.13 hPa at the same temperature . Commercially available purities typically meet or exceed 99% by GC .

Why Substituting 2,3-Difluoroethoxybenzene (CAS 121219-07-6) with Alternative Fluorinated Aromatic Ethers May Compromise Application Performance


Fluorinated aromatic ethers constitute a broad class of intermediates used across liquid crystal synthesis, battery electrolytes, and pharmaceutical building blocks. However, generic in-class substitution is not scientifically defensible. The 2,3-difluoro substitution pattern on the benzene ring, coupled with the ethoxy group at the 1-position, creates a specific electronic and steric environment that governs regioselectivity in subsequent functionalization steps, such as electrophilic aromatic substitution at the 4-position [1]. Furthermore, the ethoxy chain length critically influences both the compound‘s physical properties — including its boiling point, density, and LogP — and its performance in advanced applications. For instance, in lithium metal battery electrolytes, the specific solvation structure modulated by 2,3-difluoroethoxybenzene (DFEB) directly dictates the composition of the solid electrolyte interphase (SEI), yielding a distinct Li₂O-dominated architecture rather than a conventional LiF-dominated one [2]. These divergent structural and functional outcomes underscore that procurement decisions cannot be reduced to selecting any generic fluorinated ether analog; the specific molecular architecture is intrinsically linked to the desired process efficiency and material performance.

Comparative Performance Data for 2,3-Difluoroethoxybenzene (CAS 121219-07-6): Quantitative Differentiation from Closest Analogs


Physical Property Benchmarking: LogP and Density Differentiate 2,3-Difluoroethoxybenzene from Shorter- and Longer-Chain Fluorinated Ether Analogs

The physicochemical profile of 2,3-difluoroethoxybenzene occupies a specific intermediate space within the homologous series of 2,3-difluorophenyl alkyl ethers. Its calculated LogP of 2.82 at 23°C is significantly higher than that of the methoxy analog (2,3-difluoroanisole, C7H6F2O, MW 144.12), for which a lower LogP would be predicted due to reduced hydrophobicity, and lower than the propoxy analog (2,3-difluoropropoxybenzene, C9H10F2O, MW 172.17) [1]. Quantitatively, the measured density of 2,3-difluoroethoxybenzene is 1.1784 g/cm³ [1], while 2,3-difluoroanisole exhibits a reported density of approximately 1.23 g/cm³ [2]. The boiling point of 2,3-difluoroethoxybenzene is 178°C, whereas 2,3-difluoropropoxybenzene boils higher at approximately 199°C [3].

Physical Chemistry Solvent Selection Intermediate Characterization

Battery Electrolyte Performance: DFEB Delivers Superior Coulombic Efficiency and Capacity Retention via Li₂O-Dominated SEI Formation

In lithium metal battery (LMB) applications, 2,3-difluoroethoxybenzene (DFEB) functions as an ultrastrong coordinated cosolvation diluent. When formulated into a localized high-concentration electrolyte (DFEB-LHCE), it actively participates in the first solvation shell, synergizing with FSI⁻ anions to tailor a Li₂O-dominated solid electrolyte interphase (SEI). This contrasts sharply with conventional LHCE formulations, which typically yield LiF-dominated SEI layers [1]. Quantitatively, the DFEB-based electrolyte achieves a high Coulombic efficiency (CE) of 99.58% in Li||Cu half-cells. In full-cell configurations paired with an LFP cathode, the DFEB-LHCE enabled 85% capacity retention after 650 stable cycles, with an average CE of 99.9%. Most critically, a 1.5 Ah practical lithium metal pouch cell utilizing DFEB-LHCE demonstrated an excellent capacity retention of 89% after 250 cycles, accompanied by a superb average CE of 99.93% [1]. These metrics establish a clear performance benchmark attributable to the specific solvation behavior of DFEB.

Lithium Metal Batteries Electrolyte Engineering Solid Electrolyte Interphase

Liquid Crystal Intermediate Efficiency: Optimized Synthesis Yields for 2,3-Difluoroethoxybenzene-Based Monomers in Triene and Nematic Applications

2,3-Difluoroethoxybenzene serves as a critical starting material for synthesizing advanced liquid crystal monomers, particularly those requiring a 2,3-difluorophenyl core. Its utility is underscored by high-yielding transformations documented in patent literature. In one exemplary process, 1-ethoxy-2,3-difluorobenzene underwent lithiation at -60°C with n-butyllithium, followed by reaction with a cyclohexanone derivative, to yield an intermediate with a gas chromatography (GC) purity of 96.2% without requiring post-reaction purification [1]. This high in-process purity directly translates to reduced downstream purification burden. Furthermore, an alternative synthetic route for the related monomer 1-ethoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene achieved a crude product mixture containing 82% of the desired cis isomer and 17% of the trans isomer [2], demonstrating that while the 2,3-difluoroethoxybenzene scaffold enables efficient functionalization, careful isomer control or separation may be required depending on the target application. The boiling point of 2,3-difluoroethoxybenzene under reduced pressure is reported as 95–96°C at 57 hPa [3], providing a practical parameter for purification by distillation.

Liquid Crystal Synthesis Fluorinated Monomers Process Chemistry

Recommended Deployment Scenarios for 2,3-Difluoroethoxybenzene (CAS 121219-07-6) Based on Quantified Performance Advantages


High-Performance Lithium Metal Battery Electrolyte Formulation

Researchers and battery manufacturers developing lithium metal batteries (LMBs) should prioritize 2,3-difluoroethoxybenzene (DFEB) as a cosolvation diluent in localized high-concentration electrolytes (LHCE). The compound's ability to participate in the primary solvation shell and promote the formation of a Li₂O-dominated SEI directly correlates with enhanced cycling performance. Empirical data show that DFEB-LHCE enables a 1.5 Ah pouch cell to retain 89% capacity after 250 cycles with an average Coulombic efficiency of 99.93%, metrics that are critical for commercial viability [1]. This application scenario is specifically enabled by the unique solvation behavior of DFEB, which is not replicable with generic ether or carbonate diluents.

Synthesis of Fluorinated Liquid Crystal Monomers Requiring High Regioselectivity

2,3-Difluoroethoxybenzene is the optimal starting material for constructing liquid crystal monomers that feature a 2,3-difluorophenyl core with additional functionalization at the 4-position. Its electronic structure directs electrophilic substitution to the 4-position with high regioselectivity, enabling the efficient introduction of halogens or other functional groups [2]. As demonstrated in patent CN104844428B, lithiation of 1-ethoxy-2,3-difluorobenzene followed by reaction with a ketone yields an intermediate with 96.2% GC purity [3], minimizing purification requirements and improving overall process mass intensity. Procurement should be driven by the need for this specific substitution pattern and the demonstrated process efficiencies it affords.

Pharmaceutical Intermediate Development Requiring Balanced Hydrophobicity

In medicinal chemistry campaigns where a fluorinated aromatic ether building block is required to modulate a lead compound's physicochemical properties, 2,3-difluoroethoxybenzene offers a quantifiable advantage. Its calculated LogP of 2.82 at 23°C provides a balanced lipophilic-hydrophilic profile that is intermediate between the more polar methoxy analog and the more lipophilic propoxy analog [4]. This specific LogP value can be strategically leveraged to optimize drug-likeness parameters, such as membrane permeability and aqueous solubility, without resorting to longer or shorter alkyl chains that would shift the property balance unfavorably. The availability of high-purity material (>99% by GC) from commercial sources ensures consistent quality for structure-activity relationship (SAR) studies.

Technical Documentation Hub

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